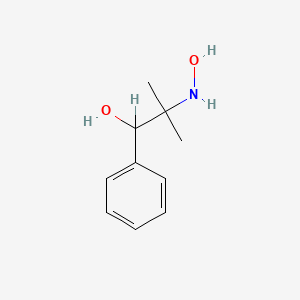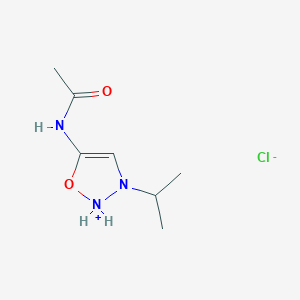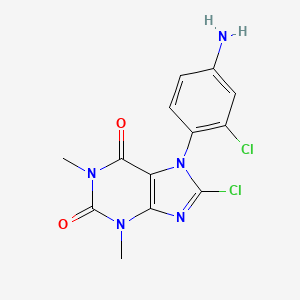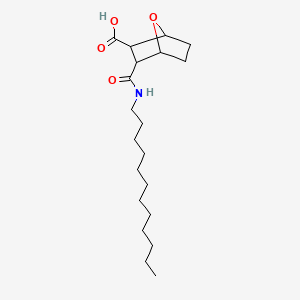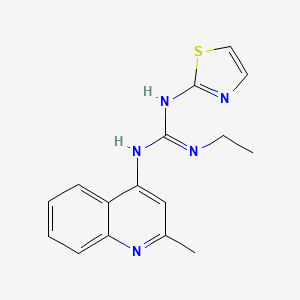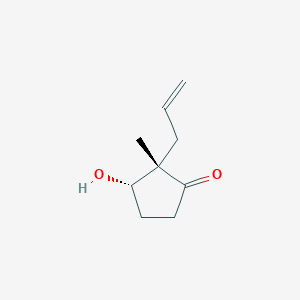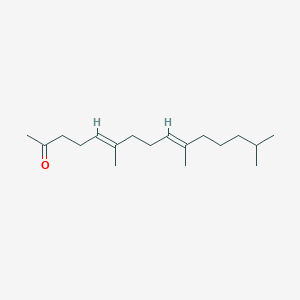![molecular formula C14H20N2O2 B14463032 3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine CAS No. 73242-30-5](/img/structure/B14463032.png)
3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine is a heterocyclic organic compound containing both nitrogen and oxygen atoms within its structure. This compound is part of the oxazolidinone family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine typically involves the reaction of 3-methyl-1,3-oxazolidin-2-one with appropriate phenyl derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to ensure high yield and purity. For instance, the reaction can be carried out in the presence of lithium tetrafluoroborate or lithium hexafluorophosphate as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures consistent quality and scalability, which is essential for commercial applications. The use of advanced purification techniques, such as fractional freezing and high vacuum distillation, helps in obtaining the compound in its purest form .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antibiotics.
Industry: Utilized in the production of advanced materials and as an electrolyte in lithium batteries
Mechanism of Action
The mechanism of action of 3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For instance, oxazolidinones are known to inhibit protein synthesis by targeting the ribosomal subunits .
Comparison with Similar Compounds
Similar Compounds
2-Oxazolidone: A simpler oxazolidinone with similar structural features but different applications.
Linezolid: An antibiotic oxazolidinone used to treat bacterial infections.
Tedizolid: Another antibiotic with enhanced potency and spectrum of activity compared to linezolid.
Uniqueness
3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its dual oxazolidinone rings make it a versatile compound for various applications, distinguishing it from simpler oxazolidinones and other related compounds .
Properties
CAS No. |
73242-30-5 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3-methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine |
InChI |
InChI=1S/C14H20N2O2/c1-15-7-9-17-13(15)11-3-5-12(6-4-11)14-16(2)8-10-18-14/h3-6,13-14H,7-10H2,1-2H3 |
InChI Key |
DUTXCVOALBGTMN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC1C2=CC=C(C=C2)C3N(CCO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


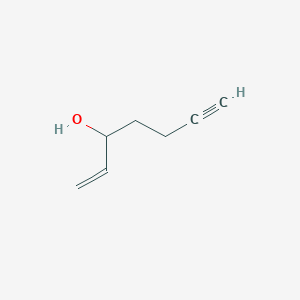
![5-Chloro-2-[(14-ethoxycarbonyl-3-methyl-6,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,8,11,13(17)-hexaen-5-yl)amino]benzenesulfonic acid](/img/structure/B14462968.png)
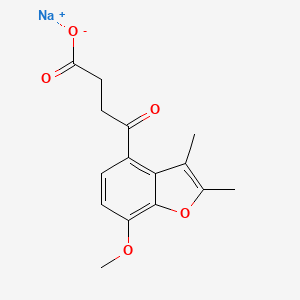
![Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-, monoacetate (salt)](/img/structure/B14462983.png)

